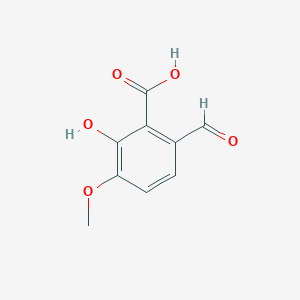

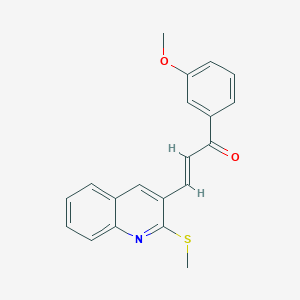

Cyanomethyl 3-sulfamoylbenzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related compounds involves various catalytic and organocatalytic reactions. For instance, an asymmetric synthesis of spirocyclic isobenzofuranones was achieved through a sulfa-Michael desymmetrisation reaction catalyzed by a cinchona-derived squaramide . Additionally, 3-(sulfamoylmethyl)-1,2-benzisoxazole derivatives were synthesized from 3-(bromomethyl)-1,2-benzisoxazole through a sequence of reactions including sodium bisulfite treatment, chlorination, and amination . Furthermore, 3-acyl-2-aminobenzofuran derivatives were obtained from 2-(cyanomethyl)phenyl esters using a palladium-catalyzed cycloisomerisation .

Molecular Structure Analysis

The molecular structure of cyanomethyl 3-sulfamoylbenzoate would likely resemble the structures of the compounds discussed in the papers, which include various benzofuran and benzisoxazole derivatives. These structures are characterized by the presence of aromatic systems fused with heterocyclic rings and functional groups such as sulfamoyl and cyanomethyl moieties .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes cycloaddition reactions, as seen in the synthesis of 1,2,5-thiadiazole 1,1-dioxide derivatives from the reaction of N-substituted sulfamides with cyanogen . Additionally, radical cyclization and rearrangement reactions were utilized to synthesize sulfonyl-bridged dihydrobenzofuran and coumarin derivatives . These reactions highlight the potential reactivity of this compound in forming heterocyclic structures and engaging in addition reactions.

Physical and Chemical Properties Analysis

While the physical and chemical properties of this compound are not directly reported, the properties of related compounds can be inferred. For example, the introduction of a sulfamoyl group was found to decrease the anticonvulsant activity of benzisoxazole derivatives . The presence of cyanomethyl and sulfamoyl groups would likely influence the solubility, acidity, and potential biological activity of the compound. The synthesis of dibenzo[e,g]isoindol-1-ones involved tetramic acid sulfonates, indicating that sulfonate groups can play a role in the synthesis of complex heterocyclic structures .

科学的研究の応用

Synthesis and Antimicrobial Properties

Cyanomethyl 3-sulfamoylbenzoate serves as a precursor for synthesizing a wide array of heterocyclic compounds that exhibit significant antimicrobial activities. For instance, Darwish et al. (2014) conducted a study aiming at the synthesis of new heterocyclic compounds incorporating sulfamoyl moiety suitable for use as antimicrobial agents. Their research highlighted the versatility of N-[4-(aminosulfonyl)phenyl]-2-cyanoacetamide as a starting material for synthesizing derivatives with potential antimicrobial applications, including thiazole, pyridone, pyrazole, chromene, and hydrazone derivatives. These synthesized compounds were evaluated for both their in vitro antibacterial and antifungal activities, showing promising results (E. Darwish, A. M. Abdel Fattah, F. Attaby, & Oqba N. Al-Shayea, 2014).

Advanced Material Synthesis

This compound and its derivatives have also been explored for their potential in creating advanced materials. Murai et al. (2009) developed a method for synthesizing 3-acyl-2-aminobenzofuran derivatives via the cycloisomerization of 2-(cyanomethyl)phenyl esters. These derivatives are valuable as building blocks for the synthesis of benzofuran fused heterocycles, suggesting applications in material science and organic synthesis (Masahito Murai, K. Miki, & K. Ohe, 2009).

Environmental Applications

In the context of environmental science, research has been directed towards the photocatalytic degradation of pollutants using derivatives of this compound. Mafa et al. (2019) reported the fabrication of a robust photoanode made from a p-n heterojunction of BiOI and g-C3N4 anchored on exfoliated graphite for the degradation of sulfamethoxazole, a common antibiotic. This study underscores the potential of this compound derivatives in environmental remediation efforts, particularly in the photoelectrocatalytic degradation of pharmaceutical pollutants in water (P. Mafa, A. Kuvarega, B. Mamba, & B. Ntsendwana, 2019).

Safety and Hazards

将来の方向性

特性

IUPAC Name |

cyanomethyl 3-sulfamoylbenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O4S/c10-4-5-15-9(12)7-2-1-3-8(6-7)16(11,13)14/h1-3,6H,5H2,(H2,11,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOFQLHADYYGGAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)N)C(=O)OCC#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

240.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1(2H)-Pyrimidinepropanoic acid, alpha-[[(9H-fluoren-9-ylmethoxy)carbonyl]amino]-3,4-dihydro-2,4-dioxo-, (alphaS)-](/img/structure/B2526793.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluorophenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2526797.png)

![3-Chloro-5-methyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2526810.png)

![N-[(1R*,4R*)-4-Aminocyclohexyl]cyclobutane-carboxamide hydrochloride](/img/structure/B2526811.png)

![2-Oxa-5,9-diazaspiro[3.6]decan-8-one](/img/structure/B2526814.png)